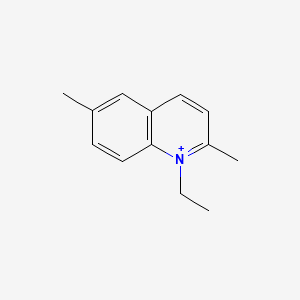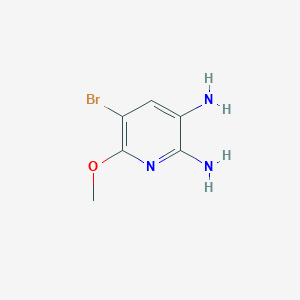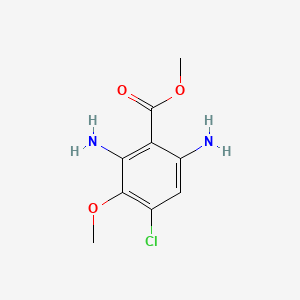
1-Ethyl-2,6-dimethylquinolinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2,6-dimethylquinolinium is a quaternary ammonium compound with the molecular formula C13H16IN
Preparation Methods
1-Ethyl-2,6-dimethylquinolinium can be synthesized through a multi-step reaction process. One common method involves the reaction of 2,6-dimethylquinoline with iodoethane. The reaction typically takes place in the presence of a suitable solvent such as diethyl ether, followed by purification steps to isolate the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Ethyl-2,6-dimethylquinolinium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinolinium derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions where one or more substituents on the quinolinium ring are replaced by other groups
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl-2,6-dimethylquinolinium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other quinolinium compounds.
Biology: Studies have explored its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 1-Ethyl-2,6-dimethylquinolinium involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
1-Ethyl-2,6-dimethylquinolinium can be compared with other quinolinium compounds such as:
1-Ethylquinolinium: Similar in structure but lacks the additional methyl groups.
2,6-Dimethylquinolinium: Lacks the ethyl group, which can affect its reactivity and applications.
Quinolinium iodide: A more general form without specific substituents
Properties
Molecular Formula |
C13H16N+ |
|---|---|
Molecular Weight |
186.27 g/mol |
IUPAC Name |
1-ethyl-2,6-dimethylquinolin-1-ium |
InChI |
InChI=1S/C13H16N/c1-4-14-11(3)6-7-12-9-10(2)5-8-13(12)14/h5-9H,4H2,1-3H3/q+1 |
InChI Key |
UYUXPPWWYBYWQE-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1=C(C=CC2=C1C=CC(=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-[4-(2,2-difluoroethoxy)-3-methoxyphenyl]ethylidene]hydroxylamine](/img/structure/B12468261.png)

![N-(2,6-dimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B12468278.png)
![1-(3-chloro-4-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12468279.png)

![2-Oxo-2-{4-[(thiophen-2-ylcarbonyl)oxy]phenyl}ethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12468304.png)



![9-(tridecafluorohexyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B12468325.png)

![4-chloro-N-[2-({1-[(4-methylphenyl)amino]-1-oxopropan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B12468330.png)
![5-{[4,5-Dihydroxy-6-(hydroxymethyl)-3-[(3,4,5-trihydroxy-6-methyloxan-2-YL)oxy]oxan-2-YL]oxy}-3,4-dihydroxy-6-{[9-hydroxy-4-(hydroxymethyl)-4,6A,6B,8A,11,11,14B-heptamethyl-1,2,3,4A,5,6,7,8,9,10,12,12A,14,14A-tetradecahydropicen-3-YL]oxy}oxane-2-carboxylic acid](/img/structure/B12468336.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)glycinamide](/img/structure/B12468349.png)
